Compound Description: This compound is a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV (DPP-IV). [] It exhibits in vitro and in vivo activities comparable to NVP-LAF237, a drug in clinical development for type 2 diabetes. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The key difference is the complex substituent at the 2-position of the tetrahydroisoquinoline, which is designed to interact with the active site of DPP-IV. []
Compound Description: This series of compounds was designed as conformationally restricted analogues of quinuclidin-3-yl benzhydrylcarbamate, a known muscarinic receptor antagonist. [] These derivatives displayed high affinity for the M3 muscarinic receptor subtype, with selectivity over the M2 subtype. [] One notable compound in this series, (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride, exhibited potent inhibition of bladder contraction comparable to oxybutynin, a drug used to treat overactive bladder, while showing significantly reduced activity on salivary secretion, suggesting potential for reduced side effects. []
Relevance: This class of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The key difference lies in the presence of the quinuclidine ring and various aryl substituents, introduced to modulate the compounds' interactions with muscarinic receptors. []
(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and Analogues
Compound Description: PDTic is a potent and selective κ opioid receptor antagonist. [] Analogues of PDTic have been synthesized and evaluated, resulting in the identification of compounds with even higher potency and selectivity for the κ opioid receptor over the μ and δ opioid receptors. [] These compounds show promise as potential pharmacotherapies for depression, anxiety, and substance abuse. []
Relevance: These compounds, while possessing a tetrahydroisoquinoline core similar to 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, are structurally distinct due to the presence of a carboxamide group at the 3-position and a variety of substituents, particularly at the 7-position and on the nitrogen atom of the carboxamide group. [, ] These modifications are crucial for their interaction with κ opioid receptors. [, ]
Compound Description: This compound is a selective dopamine D3 receptor antagonist with high affinity for the D3 receptor. [] It has potential as a novel radioligand for in vitro and in vivo dopamine D3 receptor investigations. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but differs significantly in the presence of the acrylamide moiety and the iodophenyl substituent. [] These features are crucial for its interaction with dopamine D3 receptors. []
Compound Description: This compound exhibits moderate to good antibacterial activity against various bacterial pathogens, including Bacillus cerus, Escherichia coli, and Staphylococcus aureus. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but is differentiated by the presence of a furan ring, methoxy groups, and a phenylindene moiety. [] These structural elements likely contribute to its antibacterial properties. []
(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)
Compound Description: Compound 13jE acts as both a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist and a human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor. [] It exhibits potent in vivo antidiabetic effects in animal models, significantly reducing plasma glucose and triglyceride levels. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride but features a carboxylic acid group at the 3-position and a complex substituent at the 7-position, which are essential for its interaction with PPARγ and PTP-1B. []
Compound Description: Compound 20g is a selective PPARγ partial agonist with very weak protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. [] In animal models of insulin resistance, it significantly reduces plasma glucose levels, demonstrating its anti-diabetic potential. []
Compound Description: This series of compounds includes derivatives with significant PPARγ partial agonist activity, showing potential as anti-diabetic agents with potentially fewer side effects compared to full PPARγ agonists. []
Relevance: These derivatives share the 1,2,3,4-tetrahydroisoquinoline core structure with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The presence of a tetrazole ring at the 6-position and various substituents at the 2- and 7-positions are crucial for their interaction with PPARγ and their distinct pharmacological profiles. []
1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines and (Aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines
Compound Description: These compounds are a novel class of very potent κ opioid analgesics. [] They exhibit greater potency and longer duration of action compared to their parent compound, a piperidine derivative. []
Relevance: While these compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, they incorporate an aminomethyl group at the 1-position and an arylacetyl group at the 2-position, essential for their analgesic activity. []
Compound Description: Compound 11 is a potent and orally active monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. [] It effectively suppresses triglyceride synthesis in vivo, making it a potential therapeutic agent for dyslipidemia and related metabolic disorders. []
Relevance: This compound, while sharing the 1,2,3,4-tetrahydroisoquinoline scaffold with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, possesses a sulfonamide group at the 6-position and bulky hydrophobic substituents at the 2-position. [] These structural modifications are responsible for its specific interaction with MGAT2. []
Compound Description: KY-021 is a novel PPARγ agonist that exhibits potent anti-diabetic effects in animal models, reducing plasma glucose and triglyceride levels. []
Compound Description: Compound 14c is a dual PPARα/γ agonist and a PTP-1B inhibitor, demonstrating promising anti-diabetic effects with potentially improved safety profiles compared to selective PPARγ agonists. []
Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor, under development for the treatment of stable angina and atrial fibrillation. []
Relevance: YM758, while possessing a tetrahydroisoquinoline core similar to 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, features a distinct substitution pattern with a piperidine ring linked to the 2-position of the tetrahydroisoquinoline through a carbonyl group. [] This structural variation is critical for its interaction with If channels. []
Compound Description: These novel compounds demonstrated antiproliferative activities against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma) cell lines in vitro. []
Relevance: This group of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The distinguishing features are the oxazole and pyrazole rings, along with various phenyl substituents, which contribute to their anticancer properties. []
Compound Description: (±)–Reticuline is a benzyltetrahydroisoquinoline alkaloid isolated from crude opium. [] It is of particular interest due to its potential interference in morphine quantification and its role in the biosynthesis of opium alkaloids. []
1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Derivatives
Compound Description: These compounds were designed and synthesized for their potential as West Nile Virus (WNV) protease inhibitors. [] One 1-oxo-1,2-dihydroisoquinoline derivative showed promising inhibitory activity against the WNV protease without affecting mammalian serine proteases. []
Compound Description: CKD712 demonstrates cardioprotective effects by reducing myocardial apoptosis in rats following ischemia and reperfusion injury. [] Its mechanism of action involves activation of the phosphatidylinositol 3-kinase/Akt signaling pathway and anti-inflammatory effects. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core structure with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but is distinct due to the presence of a naphthylmethyl group at the 1-position and two hydroxyl groups. [] These structural features likely contribute to its cardioprotective properties. []
Compound Description: This class of compounds includes potent and selective inhibitors of PNMT with potential for blood-brain barrier penetration. [] The presence of a hydroxymethyl group at the 3-position and various N-substituted aminosulfonyl groups at the 7-position contributes to their potency and selectivity. []
1,2,3,4-Tetrahydroisoquinoline-3-carboxamides
Compound Description: This class of compounds can be synthesized on solid support using a Pictet-Spengler reaction with carboxyl-supported, o-alkylated tyrosine esters. [] This method allows for the efficient preparation of diverse libraries of these compounds. []
1,2,3,4-Tetrahydroisoquinoline Derivatives with Bulky Substituents
Compound Description: Certain 1,2,3,4-tetrahydroisoquinoline derivatives with bulky substituents, such as 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9), exhibit tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. []
Relevance: These compounds are structurally related to 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride through their common 1,2,3,4-tetrahydroisoquinoline scaffold. The presence of bulky substituents appears to be important for their cytotoxic activity, possibly by influencing their interactions with cellular targets. []
(1S)-1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4- tetrahydroisoquinolines and (aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines
Compound Description: These compounds represent a novel class of potent κ opioid analgesics. They are characterized by a specific absolute configuration (S) at the chiral center and a torsional angle of approximately 60 degrees within the pharmacophore. []
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but differ significantly in the presence of an aminomethyl substituent at the 1-position and an arylacetyl group at the 2-position, features essential for their interaction with κ opioid receptors. []
Compound Description: PI-OH is a potent potentiator of sympathomimetic amines, such as noradrenaline. [] It enhances the responses of adrenergically innervated tissues to noradrenaline. []
Relevance: PI-OH shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but differs in the presence of a hydroxyl group at the 4-position and a phenyl group at the 2-position. [] These structural modifications likely contribute to its interaction with adrenergic receptors and its ability to potentiate the effects of sympathomimetic amines. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.